[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride
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Overview
Description
[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride is a chemical compound with a unique structure that includes two azaniumyl groups attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride typically involves the reaction of cyclopentane derivatives with azaniumyl groups under controlled conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of robust and efficient chemical reactions, such as azide-alkyne cycloaddition, is crucial for the construction of sequence-defined polymers involving 1,2,3-triazole substructures .
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azaniumyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, azides, and alkynes. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed reactions can produce a variety of oxygenated aza-bicyclic structures .
Scientific Research Applications
[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride has several scientific research applications:
Chemistry: Used in the synthesis of sequence-defined polymers and other complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
2-Azabicyclo[2.2.1]heptane: Synthesized via palladium-catalyzed reactions and used in various applications.
Uniqueness
[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride is unique due to its specific structure and the presence of two azaniumyl groups
Properties
IUPAC Name |
[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCLGIZICFQJBX-RSLHMRQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)[NH3+])[NH3+].[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)[NH3+])[NH3+].[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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